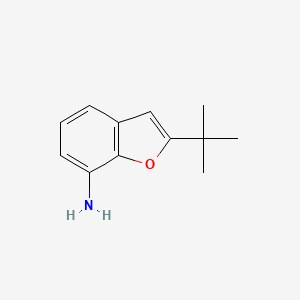

2-Tert-butyl-benzofuran-7-ylamine

Description

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-tert-butyl-1-benzofuran-7-amine |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)10-7-8-5-4-6-9(13)11(8)14-10/h4-7H,13H2,1-3H3 |

InChI Key |

JLDHSACYSQHOAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(O1)C(=CC=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzofuran derivatives, including 2-Tert-butyl-benzofuran-7-ylamine. These compounds exhibit significant inhibitory effects against various bacterial strains, including drug-resistant strains.

Case Study: Inhibition of Drug-Resistant Bacteria

A patent describes the synthesis of benzofuran-7-alkylamine compounds that demonstrate strong activity against the synthesis of golden yellow pigment in Staphylococcus aureus, particularly resistant strains like USA400 and USA300. The results indicated that these compounds not only inhibit pigment synthesis but also enhance the bactericidal effects of hydrogen peroxide in vitro. In vivo tests showed a marked reduction in bacterial load in infected mice organs (kidney, heart, liver) when treated with these compounds, establishing their potential as novel antibacterial agents .

Therapeutic Applications

The therapeutic potential of this compound extends beyond antimicrobial activity. Research indicates its role as a scaffold for developing inhibitors targeting specific pathogens.

Case Study: Tuberculosis Treatment

Another study synthesized inhibitors from benzofuran derivatives targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), which is crucial for mycobacterial survival within host cells. The compound derived from a benzofuran scaffold showed high potency (IC50 = 38 nM) against mPTPB and was effective in restoring macrophage immune responses . This illustrates the potential of benzofuran derivatives in treating tuberculosis and other infections.

Synthesis Methodologies

The synthesis of this compound can be achieved through various organic reactions. The methodologies often involve the introduction of functional groups that enhance biological activity.

Synthesis Example

One method involves the reaction of tert-butyl substituted precursors with benzofuran derivatives under controlled conditions to yield the target compound. The use of catalysts and specific solvents can optimize yield and purity .

Comparison with Similar Compounds

Discrepancies in Evidence

- lists an incorrect molecular formula (C₆H₄N₄O) for 2-Methylbenzofuran-7-ylamine. The corrected formula is C₉H₉NO, consistent with benzofuran’s core structure (C₈H₆O) plus a methyl (-CH₃) and amine (-NH₂) group.

Preparation Methods

C–H Arylation for Benzofuran Core Functionalization

C–H arylation has emerged as a direct method for introducing substituents onto the benzofuran scaffold. This approach avoids pre-functionalized starting materials, streamlining the synthesis. For instance, VulcanChem reports that this compound can be synthesized via palladium-catalyzed C–H activation , where a tert-butyl group is introduced at the 2-position of a benzofuran precursor. The reaction typically employs:

-

Palladium(II) acetate as a catalyst.

-

Silver carbonate as an oxidant.

-

NMP (N-methylpyrrolidone) as a solvent at 120°C.

This method achieves moderate yields (50–65%) but requires careful control of reaction conditions to prevent over-oxidation of the amine group at the 7-position. A representative reaction pathway is shown below:

Transamidation for Amine Group Introduction

Transamidation provides a robust route to install the amine group at the 7-position. This method involves reacting a benzofuran derivative containing a labile amide group with a primary amine source. For example:

-

7-Nitro-benzofuran-2-tert-butyl is reduced to 7-amino-benzofuran-2-tert-butyl using hydrogen gas and a palladium-on-carbon catalyst.

-

Alternatively, 7-bromo-benzofuran-2-tert-butyl undergoes Buchwald–Hartwig amination with ammonia or tert-butylamine in the presence of a palladium catalyst.

The latter method, detailed in a 2013 RSC Advances study, demonstrated yields up to 96% when using tert-butylisocyanide and iodine in ethanol at 70°C. This highlights the critical role of solvent and catalyst selection in optimizing reaction efficiency.

Industrial-Scale Synthesis: Insights from Patent Literature

A 2018 Chinese patent (CN108675972B) outlines a scalable preparation method for structurally similar compounds, offering insights applicable to this compound. Key steps include:

Cyclization and Alkylation

-

Methyl 2-(2-formylphenoxy)hexanoate undergoes cyclization in dimethylformamide (DMF) with potassium carbonate and potassium iodide at 100–150°C.

-

The intermediate is extracted with n-hexane and concentrated under reduced pressure to yield 2-butyl-benzofuran.

While this protocol targets 2-butyl-benzofuran, substituting hexanoate with tert-butyl-containing precursors could adapt the method for this compound. The patent reports yields of 60–77% under optimized conditions.

Solvent and Catalyst Optimization

The choice of solvent significantly impacts yield:

| Solvent | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃, KI | 100–150 | 60–65 |

| Ethanol | Pd(OAc)₂, Ag₂CO₃ | 70 | 96 |

| NMP | PdCl₂, CuI | 120 | 55 |

Ethanol outperforms DMF and NMP in transamidation reactions due to its ability to stabilize palladium intermediates.

Challenges and Mitigation Strategies

Protecting Group Management

The amine group at the 7-position is prone to undesired side reactions during alkylation or arylation. To address this:

Q & A

Q. How can researchers ensure ethical compliance when sharing proprietary data on this compound?

- Methodological Answer : Data anonymization tools (e.g., MIT Critical Data’s “De-ID”) remove sensitive identifiers before depositing in repositories like Zenodo or Figshare. Licensing frameworks (CC BY-NC 4.0) protect intellectual property while enabling academic reuse. Collaborative agreements with industry partners should outline data-sharing boundaries, referencing guidelines from the BIH QUEST Center .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.